

Check Availability & Pricing

potential off-target effects of ALK4290 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ALK4290 dihydrochloride

Cat. No.: B10860155

Get Quote

Technical Support Center: ALK4290 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers utilizing **ALK4290 dihydrochloride** (also known as lazucirnon or AKST4290), a potent and selective C-C chemokine receptor 3 (CCR3) antagonist. This guide addresses potential off-target effects and offers troubleshooting advice for common experimental challenges.

Understanding ALK4290 and its Target

ALK4290 is an orally active small molecule inhibitor of CCR3, with a reported inhibitory constant (Ki) of 3.2 nM for human CCR3.[1] CCR3 is a G protein-coupled receptor (GPCR) that plays a crucial role in the chemotaxis of eosinophils and other inflammatory cells. Its involvement in various allergic and inflammatory diseases has made it a significant target for drug development. While ALK4290 is described as a "highly selective" antagonist, it is critical for researchers to consider and investigate potential off-target effects to ensure the validity of their experimental results.[2][3]

Potential Off-Target Effects of a Selective CCR3 Antagonist



Troubleshooting & Optimization

Check Availability & Pricing

While a comprehensive public selectivity panel for ALK4290 is not available, data from other selective CCR3 antagonists can provide insights into potential off-target profiles. A highly selective compound would ideally show minimal activity against other chemokine receptors and a broad range of other protein targets.

Below is a representative selectivity profile for a hypothetical, highly selective CCR3 antagonist, illustrating the type of data researchers should seek or generate.

Table 1: Representative Selectivity Profile of a Hypothetical Highly Selective CCR3 Antagonist



Target Class	Specific Target	Assay Type	IC50 / Ki (nM)	Fold Selectivity vs. CCR3
Primary Target	CCR3	Radioligand Binding (Ki)	3.2	-
Chemokine Receptors	CCR1	Radioligand Binding	>10,000	>3125
CCR2	Radioligand Binding	>10,000	>3125	
CCR4	Radioligand Binding	>10,000	>3125	_
CCR5	Radioligand Binding	>10,000	>3125	_
CXCR1	Radioligand Binding	>10,000	>3125	_
CXCR2	Radioligand Binding	>10,000	>3125	_
Other GPCRs	Adrenergic α1A	Radioligand Binding	>10,000	>3125
Dopamine D2	Radioligand Binding	>10,000	>3125	
Histamine H1	Radioligand Binding	>10,000	>3125	_
Kinases	AXL	Kinase Assay	>10,000	>3125
Aurora B	Kinase Assay	>10,000	>3125	
JAK2	Kinase Assay	>10,000	>3125	
Ion Channels	hERG	Electrophysiolog y	>10,000	>3125



Note: This table is for illustrative purposes and does not represent actual data for **ALK4290 dihydrochloride**.

Troubleshooting Guides & FAQs

This section provides practical advice in a question-and-answer format to address specific issues that may arise during experiments with ALK4290.

Frequently Asked Questions (FAQs)

Q1: I am observing a cellular phenotype that is inconsistent with CCR3 inhibition. Could this be an off-target effect?

A1: Yes, an unexpected phenotype is a primary indicator of a potential off-target effect. To investigate this, consider the following steps:

- Confirm On-Target Engagement: Use a positive control, such as a known CCR3 ligand (e.g., eotaxin/CCL11), to ensure your assay system is responsive to CCR3 modulation.
- Use a Structurally Different CCR3 Antagonist: If another selective CCR3 antagonist with a
 different chemical scaffold produces the same phenotype, it strengthens the evidence for an
 on-target effect. Conversely, if the phenotype is unique to ALK4290, it may suggest an offtarget interaction.
- Rescue Experiment: If possible, overexpress CCR3 in your cell system. An on-target effect of an antagonist should be surmountable with increased receptor expression.
- Knockdown/Knockout of CCR3: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CCR3 expression. If the observed phenotype persists in the absence of the target, it is likely an off-target effect.

Q2: My IC50 value for ALK4290 in a cell-based assay is significantly different from the reported Ki. Why might this be?

A2: Discrepancies between binding affinity (Ki) and functional potency (IC50) are common and can arise from several factors:



- Assay Conditions: Cell-based assays are influenced by factors not present in a purified receptor binding assay, such as cell membrane composition, receptor expression levels, and the presence of endogenous ligands.
- Cellular Uptake and Metabolism: The compound must penetrate the cell membrane to reach its target, and it may be subject to cellular metabolism, which can alter its effective concentration.
- Assay Format: The specific endpoint of your functional assay (e.g., calcium mobilization, chemotaxis, reporter gene activation) can influence the measured IC50.

Q3: How can I be sure that the observed effect of ALK4290 is due to antagonism of the CCR3 signaling pathway?

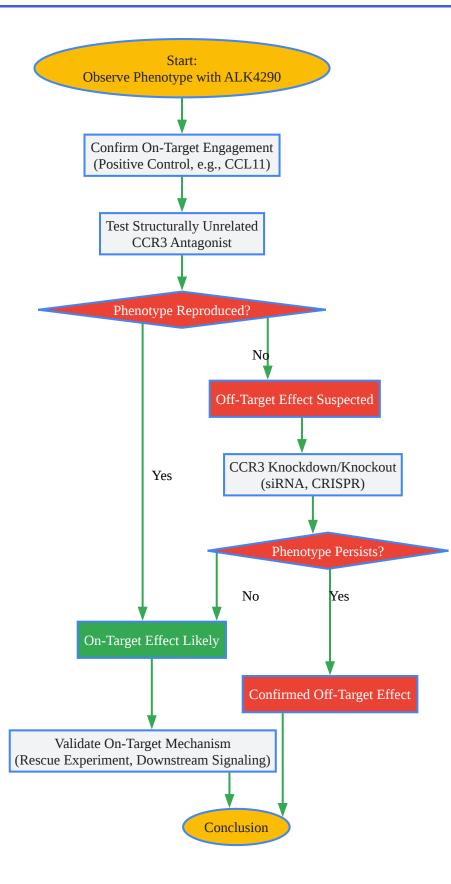
A3: To confirm that the observed effect is mediated through the CCR3 pathway, you can perform experiments to probe downstream signaling events. The canonical CCR3 signaling pathway involves coupling to Gi proteins, leading to inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP), as well as activation of phospholipase C (PLC), resulting in calcium mobilization.

- Measure Downstream Signaling: Assess the effect of ALK4290 on eotaxin-induced calcium flux or cAMP levels. A true CCR3 antagonist should block these downstream events.
- Perturb the Pathway: Use other pharmacological tools to inhibit or activate components of the CCR3 signaling cascade to see if it mimics or occludes the effect of ALK4290.

Experimental Protocols & Visualizations Experimental Workflow for Validating On-Target vs. OffTarget Effects

The following workflow outlines a systematic approach to differentiate between on-target and off-target effects of a small molecule inhibitor like ALK4290.





Click to download full resolution via product page

Caption: Workflow for On-Target vs. Off-Target Validation.

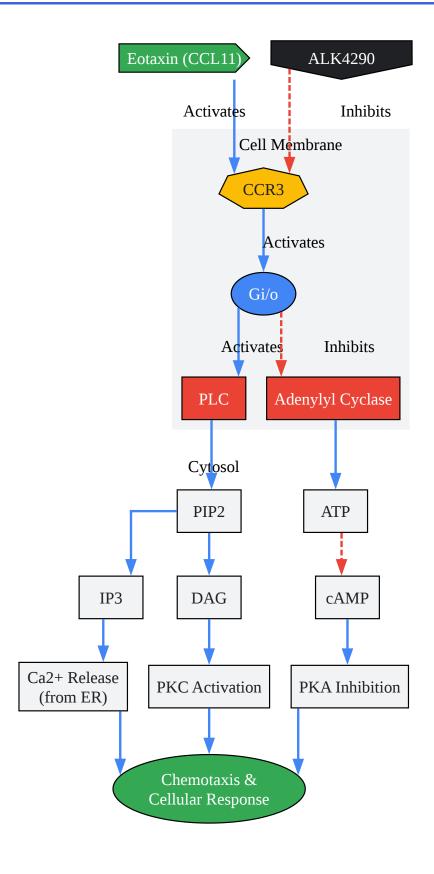




Canonical CCR3 Signaling Pathway

This diagram illustrates the primary signaling cascade initiated by the activation of the CCR3 receptor.





Click to download full resolution via product page

Caption: CCR3 Signaling Cascade.



Methodology: Radioligand Binding Assay for Selectivity Profiling

A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound (like ALK4290) to a specific receptor and can be used to assess selectivity.

Principle: This assay measures the ability of an unlabeled compound to displace a radiolabeled ligand from its receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibitory constant (Ki) can be calculated.

Key Experimental Steps:

- Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., CCR3, CCR1, etc.).
- Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radiolabeled CCR3 ligand (e.g., [125]-CCL11), and varying concentrations of the unlabeled test compound (ALK4290).
- Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
- Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
- Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
- Data Analysis: Plot the percentage of inhibition of specific binding against the concentration
 of the test compound to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff
 equation.

This protocol can be repeated for a panel of different receptors to determine the selectivity profile of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. event.fourwaves.com [event.fourwaves.com]
- 2. Alkahest Presents Positive Phase 2a Study Results of AKST4290 for Treatment-Naïve Wet AMD - - Modern Optometry [modernod.com]
- 3. Alkahest Presents Positive Results from Phase 2a Open Label Study of AKST4290 in Treatment-Naïve neovascular AMD at Retina World Congress [prnewswire.com]
- To cite this document: BenchChem. [potential off-target effects of ALK4290 dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860155#potential-off-target-effects-of-alk4290-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com